molecular formula C8H9F3O3 B13511862 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylicacid,Mixtureofdiastereomers

Cat. No.: B13511862
M. Wt: 210.15 g/mol
InChI Key: ZEEPMUOFNYFPOM-UHFFFAOYSA-N
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Description

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid, mixture of diastereomers, is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its trifluoromethyl group, which imparts significant chemical stability and reactivity. The presence of the oxabicyclo structure adds to its rigidity and potential for diverse chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-2-oxabicyclo[221]heptane-3-carboxylic acid typically involves a multi-step process One common method includes the cycloaddition reaction, where a suitable diene and dienophile react under controlled conditions to form the bicyclic structure

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors and temperature control systems to facilitate the cycloaddition and fluorination reactions. Purification steps such as recrystallization and chromatography are employed to isolate the desired diastereomers.

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride, alkyl halides.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted bicyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-inflammatory and antiviral agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The bicyclic structure provides rigidity, which can influence the binding affinity to enzymes or receptors. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
  • Bicyclo[2.2.1]heptane derivatives with nitro substituents

Uniqueness

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid is unique due to the presence of both the trifluoromethyl group and the oxabicyclo structure. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H9F3O3

Molecular Weight

210.15 g/mol

IUPAC Name

3-(trifluoromethyl)-2-oxabicyclo[2.2.1]heptane-3-carboxylic acid

InChI

InChI=1S/C8H9F3O3/c9-8(10,11)7(6(12)13)4-1-2-5(3-4)14-7/h4-5H,1-3H2,(H,12,13)

InChI Key

ZEEPMUOFNYFPOM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(O2)(C(=O)O)C(F)(F)F

Origin of Product

United States

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